molecular formula C13H17NO3 B2519921 Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate CAS No. 54441-61-1

Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate

Cat. No.: B2519921
CAS No.: 54441-61-1
M. Wt: 235.283
InChI Key: OYPWLYABUYXGCR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a dimethylamino group, and a keto group on a benzene ring. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-(dimethylamino)benzoyl chloride with ethyl alcohol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pH control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(dimethylamino)benzoic acid.

    Reduction: Formation of ethyl 4-(dimethylamino)-b-hydroxy-b-oxo-benzenepropanoate.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks. This process is crucial in applications such as UV-curable coatings and inks.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 3-[4-(dimethylamino)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)9-12(15)10-5-7-11(8-6-10)14(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVBUQAAXRNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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